2-(2,5-Dichloro-benzyloxymethyl)-piperidine hydrochloride
Overview
Description
2-(2,5-Dichloro-benzyloxymethyl)-piperidine hydrochloride , also known by its chemical formula C₁₂H₁₆Cl₃NO , is a compound with a molecular weight of approximately 296.62 g/mol . It is used in research and experimental settings.
Synthesis Analysis
The synthesis of this compound involves the reaction of 2,5-dichlorobenzyl chloride with piperidine in the presence of a suitable base. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Molecular Structure Analysis
The molecular structure of 2-(2,5-Dichloro-benzyloxymethyl)-piperidine hydrochloride consists of a piperidine ring with a benzyloxymethyl group attached at the 2-position . The chlorine atoms are located at the 2- and 5-positions of the benzene ring .
Chemical Reactions Analysis
This compound may participate in various chemical reactions, including hydrolysis , alkylation , and deprotection of the benzyloxymethyl group. Understanding its reactivity is crucial for designing synthetic routes and functionalizing the molecule .
Physical And Chemical Properties Analysis
Scientific Research Applications
Structural and Theoretical Studies :
- A compound closely related to 2-(2,5-Dichloro-benzyloxymethyl)-piperidine hydrochloride, [1-(2, 5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime, was studied for its thermal, optical, etching, and structural properties. Spectroscopic techniques and single-crystal X-ray diffraction were used to characterize the compound. The compound exhibits inter and intramolecular hydrogen bonds and is stabilized by C—Cl···π and π···π interactions. Density Functional Theory (DFT) was used for structural optimization, and the study also included a thermal analysis of the compound (Karthik et al., 2021).
Synthesis and Bioactivity Evaluation :
- Research on derivatives of compounds structurally similar to 2-(2,5-Dichloro-benzyloxymethyl)-piperidine hydrochloride includes the synthesis of biologically active O-substituted derivatives. These derivatives were tested for bioactivity against enzymes like lipoxygenase and cholinesterases. The study demonstrated significant activity against butyrylcholinesterase enzyme (Khalid et al., 2013).
Antimicrobial Activity :
- A compound, (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride, structurally related to the target compound, was synthesized and tested for antimicrobial activities. The study highlighted its moderate antimicrobial effectiveness against bacteria like E. coli and B. subtilis, as well as the yeast C. albicans (Ovonramwen et al., 2019).
Piperidine Derivatives Synthesis and Pharmacological Activities :
- Research on piperidine derivatives, which include structures related to 2-(2,5-Dichloro-benzyloxymethyl)-piperidine hydrochloride, has been focused on synthesizing and testing for pharmacological activities. Studies have explored various derivatives, assessing their potential in pharmacology and biology, including their roles as enzyme inhibitors or as part of therapeutic agents (Bachmann & Jenkins, 1951).
Safety And Hazards
- Toxicity : As with any chemical compound, caution should be exercised when handling it. Refer to safety data sheets (SDS) for specific safety guidelines .
- Storage : Store in a cool, dry place away from direct sunlight and incompatible materials .
- Handling : Use appropriate protective equipment (gloves, goggles, lab coat) during handling .
Future Directions
properties
IUPAC Name |
2-[(2,5-dichlorophenyl)methoxymethyl]piperidine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO.ClH/c14-11-4-5-13(15)10(7-11)8-17-9-12-3-1-2-6-16-12;/h4-5,7,12,16H,1-3,6,8-9H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZJDDYZURJEAMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)COCC2=C(C=CC(=C2)Cl)Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dichloro-benzyloxymethyl)-piperidine hydrochloride | |
CAS RN |
1289386-42-0 | |
Record name | Piperidine, 2-[[(2,5-dichlorophenyl)methoxy]methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1289386-42-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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